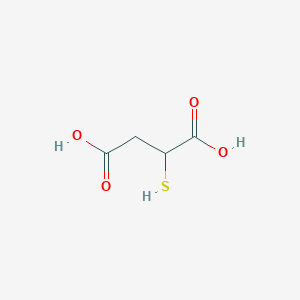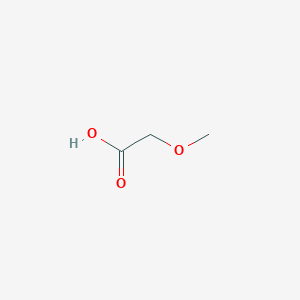
ドコサン
概要
説明
ドコサン、別名n-ドコサンは、化学式C22H46の飽和炭化水素です。単結合のみで炭素原子と水素原子からなる炭化水素であるアルカンのクラスに属します。ドコサンは炭素原子を22個持つ長鎖アルカンであり、室温では固体です。 パラフィンワックスに多く含まれており、化学的安定性と疎水性により、さまざまな産業用途で使用されています .
製造方法
合成経路と反応条件
ドコサンは、より高次のアルケンまたはアルキンの触媒的加水素化によって合成できます。一般的な方法の1つは、パラジウムまたは白金などの金属触媒の存在下、高圧および高温条件下でドコセン(C22H44)を加水素化することです。この反応は通常、次のように進行します。
C22H44+H2→C22H46
工業的製造方法
工業的な設定では、ドコサンはしばしば石油の分留によって得られます。このプロセスは、沸点に基づいてさまざまな炭化水素を分離します。ドコサンは、高分子量の炭化水素であるため、より高い沸点の画分に集められます。 さらに、蜜蝋や特定の植物ワックスなどの天然源から分離できます .
科学的研究の応用
Docosane has a wide range of applications in scientific research and industry:
Chemistry: Used as a standard in gas chromatography for the calibration of retention indices. It is also employed in the synthesis of other organic compounds.
Biology: Utilized in the study of lipid bilayers and membrane dynamics due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of microcapsules for controlled release of active ingredients.
Industry: Commonly used in the production of paraffin waxes, lubricants, and as a phase change material (PCM) for thermal energy storage. .
作用機序
ドコサンは、主にその疎水性相互作用を通じて効果を発揮します。生物系では、脂質二重層に統合され、膜の流動性と透過性に影響を与える可能性があります。薬物送達システムでは、ドコサンベースのマイクロカプセルは、温度変化によって引き起こされるドコサンコアの融解と結晶化によって内容物を放出します。 この相変化メカニズムにより、有効成分の制御放出が可能になります .
類似の化合物との比較
ドコサンは、エチルヘキサン(C20H42)、テトラコサン(C24H50)、ヘキサコサン(C26H54)などの他の長鎖炭化水素を含むアルカンのホモログシリーズの一部です。
- エイコサン(C20H42)
- テトラコサン(C24H50)
- ヘキサコサン(C26H54)
これらの類似の化合物と比較して、ドコサンは、より長い炭素鎖のために、より高い融点とより高い熱安定性を示します。これにより、高温の相変化材料を必要とする用途に特に適しています。 さらに、その化学的安定性と疎水性により、さまざまな産業および科学用途における貴重な成分となっています .
生化学分析
Biochemical Properties
Docosane interacts with various biomolecules, particularly in the context of petroleum degradation. For instance, microbial strains such as Rhizobium pusense have shown excellent performance in degrading docosane . The degradation of docosane by these microbes involves various enzymes and proteins, which facilitate the breakdown of this complex hydrocarbon .
Cellular Effects
The degradation of docosane by microbes like Rhizobium pusense influences cellular function. The breakdown of docosane can impact cell signaling pathways, gene expression, and cellular metabolism . The degradation process allows the microbe to utilize docosane as a source of energy, thereby influencing its metabolic processes .
Molecular Mechanism
The molecular mechanism of docosane degradation involves its metabolism through the pathway of subterminal oxidation by Rhizobium pusense . This process involves the interaction of docosane with various enzymes and proteins within the microbe, leading to its breakdown .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of docosane degradation can change over time. For instance, the degradation percentages of docosane by different microbial strains can vary . Information on docosane’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
Docosane is metabolized through the pathway of subterminal oxidation in microbes like Rhizobium pusense . This process involves various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
Docosane can be synthesized through the catalytic hydrogenation of higher alkenes or alkynes. One common method involves the hydrogenation of docosene (C22H44) in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The reaction typically proceeds as follows:
C22H44+H2→C22H46
Industrial Production Methods
In industrial settings, docosane is often obtained from the fractional distillation of petroleum. The process involves the separation of various hydrocarbons based on their boiling points. Docosane, being a high molecular weight hydrocarbon, is collected in the higher boiling point fractions. Additionally, it can be isolated from natural sources such as beeswax and certain plant waxes .
化学反応の分析
反応の種類
他のアルカンと同様に、ドコサンは、強いC-C結合とC-H結合のために比較的安定です。 特定の条件下では、いくつかの種類の反応を起こす可能性があります。
酸化: ドコサンは、アルコール、アルデヒド、カルボン酸を形成するために酸化できます。この反応には、通常、過マンガン酸カリウム(KMnO4)またはクロム酸(H2CrO4)などの強力な酸化剤が必要です。
酸素の存在下で燃焼させると、ドコサンは二酸化炭素と水を生成する完全燃焼を起こします。燃焼: C22H46+33O2→22CO2+23H2O
ハロゲン化: ドコサンは、紫外線下でハロゲン(例:塩素または臭素)と反応してハロアルカンを形成できます。この反応は、水素原子をハロゲン原子で置換することを含みます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)、クロム酸(H2CrO4)
燃焼: 酸素(O2)
ハロゲン化: 塩素(Cl2)、臭素(Br2)、紫外線
形成される主な生成物
酸化: アルコール、アルデヒド、カルボン酸
燃焼: 二酸化炭素(CO2)、水(H2O)
ハロゲン化: ハロアルカン(例:クロロドコサン、ブロモドコサン)
科学研究アプリケーション
ドコサンは、科学研究と産業で幅広い用途があります。
類似化合物との比較
Docosane is part of a homologous series of alkanes, which includes other long-chain hydrocarbons such as:
- Eicosane (C20H42)
- Tetracosane (C24H50)
- Hexacosane (C26H54)
Compared to these similar compounds, docosane has a higher melting point and greater thermal stability due to its longer carbon chain. This makes it particularly suitable for applications requiring high-temperature phase change materials. Additionally, its chemical inertness and hydrophobic properties make it a valuable component in various industrial and scientific applications .
特性
IUPAC Name |
docosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWGUJZVBDQJKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46 | |
| Record name | N-DOCOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20319 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047063 | |
| Record name | Docosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-docosane is a solid. Insoluble in water. Used in organic synthesis, calibration, and temperature sensing equipment., Solid; [Hawley] White crystalline solid; [MSDSonline] | |
| Record name | N-DOCOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20319 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Docosane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8387 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
695.5 °F at 760 mmHg (NTP, 1992), 369 °C, BP: 230 °C (15 mm Hg) | |
| Record name | N-DOCOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20319 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Docosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
113 °C (235 °F) - closed cup | |
| Record name | n-Docosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water. 7.77X10-7 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, chloroform; very soluble in ethyl ether | |
| Record name | n-Docosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.7944 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7944 g/cu cm at 20 °C, Density: 0.778 g/cu m (45/5 °C) | |
| Record name | N-DOCOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20319 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Docosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.28X10-6 mm Hg at 25 °C | |
| Record name | n-Docosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Platelets from toluene; crystals from ether, Solid, Colorless crystals | |
CAS No. |
629-97-0 | |
| Record name | N-DOCOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20319 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Docosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docosane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOCOSANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Docosane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Docosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Docosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOCOSANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW99Q363KO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | n-Docosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Docosane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061865 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
111.9 °F (NTP, 1992), 43.8 °C | |
| Record name | N-DOCOSANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20319 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Docosane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of docosane?
A1: Docosane has the molecular formula C22H46 and a molecular weight of 310.60 g/mol.
Q2: What are the spectroscopic characteristics of docosane?
A2: While specific spectroscopic data depends on the technique used, key insights can be gained from infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For instance, IR spectroscopy can reveal characteristic peaks associated with C-H stretching and bending vibrations, providing information about the alkane structure. Solid-state 13C NMR can be used to differentiate between the ordered triclinic phase and the rotator phase of docosane. []
Q3: How does docosane behave as a phase change material (PCM)?
A3: Docosane undergoes a solid-liquid phase transition at a specific temperature range, typically around 40-44 °C. [, ] This transition involves absorbing and releasing a significant amount of latent heat, making it suitable for thermal energy storage applications.
Q4: What factors influence the performance of docosane as a PCM?
A4: Factors such as the presence of additives, encapsulation methods, and operating temperature range can significantly impact the performance of docosane-based PCMs. For example, the addition of carbon fibers can enhance the thermal conductivity of docosane, improving its heat transfer rate. []
Q5: How is docosane utilized in drug delivery systems?
A5: Docosane's phase transition properties can be exploited to create temperature-responsive drug delivery systems. For example, docosane has been incorporated into porous polyethylene membranes, creating a diffusion barrier that becomes permeable at temperatures above the melting point of docosane. [, ]
Q6: What challenges are associated with using docosane in drug delivery?
A6: While promising, using docosane in drug delivery faces challenges such as the limited solubility of some drugs in docosane and the potential for drug leakage. Further research is needed to optimize encapsulation techniques and enhance drug compatibility. []
Q7: How does microencapsulation affect the phase transition behavior of docosane?
A7: Microencapsulation can alter the crystallization and phase transition behavior of docosane. Studies have shown that microencapsulated docosane might exhibit coexistence of the ordered triclinic phase and the rotator phase, unlike bulk docosane. []
Q8: How does the size of microcapsules influence the properties of encapsulated docosane?
A8: The size of microcapsules containing docosane can influence its crystalline structure and phase change properties. Smaller microcapsules may exhibit stronger confinement effects, leading to reduced chain mobility and altered interactions with the capsule walls, impacting its phase change enthalpy and crystallization behavior. []
Q9: What is the role of docosane in forming shape-stabilized phase change materials (SSPCMs)?
A9: Docosane, as a solid-liquid PCM, can be combined with solid-solid PCMs like Neopentyl Glycol to create SSPCMs. The excellent wettability and chemical compatibility between these materials allow for the development of SSPCMs with high energy density and improved shape stability. []
Q10: How is docosane degraded by bacteria?
A10: Certain bacteria, such as Pseudomonas aeruginosa strain SJTD-2, can utilize docosane as a sole carbon source. These bacteria possess enzymes capable of breaking down the long-chain alkane into smaller molecules, ultimately utilizing them for energy production. []
Q11: How is computational chemistry used to study docosane?
A11: Computational techniques, such as molecular dynamics simulations, can provide insights into the structural properties, phase behavior, and interactions of docosane at a molecular level. Such studies can be valuable for understanding its behavior in various applications.
Q12: Can computational modeling predict the properties of docosane-based materials?
A12: Yes, to some extent. Molecular modeling can predict properties like melting point, enthalpy of fusion, and crystal structure of docosane and its mixtures. These predictions can guide the design and optimization of docosane-based materials for specific applications. [, ]
Q13: How does the chain length of alkanes affect their properties?
A13: The chain length of alkanes, including docosane, strongly influences their physical properties. Longer chains typically result in higher melting and boiling points, increased viscosity, and decreased solubility in polar solvents. [, ]
Q14: How does the presence of branches or functional groups impact the properties of docosane?
A14: Introducing branches or functional groups to the docosane molecule can significantly alter its physical and chemical properties. For instance, branching generally disrupts packing efficiency, leading to lower melting points compared to straight-chain counterparts. The incorporation of functional groups can introduce new intermolecular interactions, influencing properties like solubility and reactivity. []
Q15: What are some strategies to improve the stability of docosane-based formulations?
A15: Strategies for enhancing the stability of docosane-based formulations include using antioxidants to prevent oxidative degradation, incorporating UV stabilizers to protect against UV damage, and selecting compatible materials that minimize chemical interactions and degradation. []
Q16: How is docosane typically analyzed and characterized?
A16: Common analytical techniques for docosane include: * Gas Chromatography (GC): Separates and quantifies docosane in mixtures based on volatility. [, , ] * Mass Spectrometry (MS): Identifies and quantifies docosane based on its mass-to-charge ratio. [, , ] * Differential Scanning Calorimetry (DSC): Measures the heat flow associated with phase transitions, providing information on melting point and enthalpy of fusion. [, , , , ] * X-ray Diffraction (XRD): Determines the crystal structure and phase behavior of docosane. [, , ] * Solid-State NMR: Provides insights into molecular dynamics and phase behavior. [, ]
Q17: How is the solubility of docosane determined?
A17: The solubility of docosane in various solvents can be determined experimentally by measuring the saturation concentration at different temperatures. This involves dissolving increasing amounts of docosane in the solvent until no more dissolves, followed by analysis of the saturated solution to determine the concentration of docosane. []
Q18: How can the presence of docosane in environmental samples be determined?
A18: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify docosane in environmental samples like water and soil. This involves extracting docosane from the sample, separating it from other components using GC, and then identifying and quantifying it based on its mass spectrum. []
Q19: What is the environmental impact of docosane?
A19: Docosane, being a hydrocarbon, can have negative environmental impacts if released in large quantities. It can contribute to soil and water contamination and may be harmful to aquatic life.
Q20: How is docosane degraded in the environment?
A20: Docosane can undergo biodegradation by microorganisms in the environment, breaking it down into less harmful substances. This process is influenced by factors like temperature, oxygen availability, and the presence of microbial communities capable of degrading hydrocarbons.
Q21: How does the dissolution rate of docosane impact its applications?
A21: The dissolution rate of docosane is crucial in applications like drug delivery, where a controlled release of the encapsulated drug is desired. Factors that can affect the dissolution rate include the particle size of docosane, the properties of the solvent, and the presence of other excipients in the formulation.
Q22: Are there alternatives to docosane in its various applications?
A22: Yes, depending on the specific application, other long-chain alkanes or different types of phase change materials (PCMs) with comparable phase transition temperatures and enthalpies could potentially serve as alternatives to docosane. For example, octadecane and tetracosane are other long-chain alkanes that could be used in similar applications. [, , ] The choice of the most suitable alternative depends on factors like cost, availability, and specific performance requirements.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)



